![molecular formula C₁₀H₁₄N₂O₄S B014684 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid CAS No. 21753-19-5](/img/structure/B14684.png)
3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid involves multiple strategies. For instance, Tye and Skinner (2002) explored synthetic routes towards derivatives of 3-(Phenylsulfonimidoyl)propanoic Acid, highlighting the use of O-(mesitylsulfonyl)hydroxylamine (MSH) and iminoiodane reagents for the imination of the key sulfoxide methyl 3-(phenylsulfinyl)propanoate. This process was pivotal in preparing target compounds with interesting conformational properties, suggesting a similar approach could be applicable for the synthesis of this compound (Tye & Skinner, 2002).
Molecular Structure Analysis
The molecular structure of compounds like this compound often reveals fascinating aspects such as intramolecular H-bonds and conformational behaviors in solution, as indicated by the synthesis and structure elucidation of related derivatives (Tye & Skinner, 2002). These structural analyses are crucial for understanding the compound's potential interactions and stability.
Chemical Reactions and Properties
The chemical reactions involving sulfonamide and amino acid derivatives are complex and varied. The reactivity and interaction of such compounds with different reagents under various conditions can lead to a multitude of products, each with distinct properties and potential applications. The work by Tye and Skinner (2002) on 3-(Phenylsulfonimidoyl)propanoate derivatives provides insights into such chemical behaviors and the resulting conformational properties, which could be extrapolated to understand the reactions and properties of this compound.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, would be influenced by its molecular composition and structural features. Studies on related compounds suggest that intramolecular interactions, particularly hydrogen bonding, play a significant role in defining these properties (Tye & Skinner, 2002).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and interaction with various chemical reagents, would be essential for its potential applications in synthesis and other chemical processes. The synthesis of similar sulfonamide derivatives indicates that the functional groups present in such compounds are reactive centers that can undergo various chemical transformations, contributing to the compound's versatile chemical properties (Tye & Skinner, 2002).
Scientific Research Applications
Synthesis and Derivative Formation
- The synthesis of derivatives of 3-(phenylsulfonimidoyl)propanoate, including those related to 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid, has been explored. Strategies like using O-(mesitylsulfonyl)hydroxylamine and iminoiodane reagents have been investigated. These derivatives exhibit interesting conformational properties and potential for intramolecular H-bonds (Tye & Skinner, 2002).
Biochemical Applications
- The compound has been utilized in the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using microbial-based surrogate biocatalytic systems. This approach aids in the structural characterization of metabolites by NMR, supporting drug metabolism studies (Zmijewski et al., 2006).
Polymer Modification
- It's been used in the functional modification of hydrogels through condensation reactions with various amines. These modifications have shown to increase the thermal stability of the polymers and are evaluated for their antibacterial and antifungal activities, indicating potential medical applications (Aly & El-Mohdy, 2015).
Pharmacological Research
- In pharmacological research, the compound has been part of studies focusing on enzyme-linked immunosorbent assays (ELISA) for the analysis of milk samples. This involves generating broad specificity antibodies for sulfonamide antibiotics (Adrián et al., 2009).
Genetic Engineering
- The compound has been genetically encoded in Saccharomyces cerevisiae for the selective and efficient biosynthetic incorporation into proteins. This application is significant for studying protein structure, dynamics, localization, and biomolecular interactions both in vitro and in vivo (Summerer et al., 2006).
Solvent-Free Synthesis
- It has been employed in the solvent-free aminolysis of 1,2-epoxides, a key step in the synthesis of certain ionic liquids. This environmentally friendly synthesis method showcases the compound's role in developing new classes of ionic liquids (Fringuelli et al., 2004).
Mechanism of Action
Target of Action
The primary target of 3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid is the H+/K+ ATPase enzyme, also known as the gastric proton pump , which is located in the gastric mucosa . This enzyme plays a crucial role in the final step of gastric acid secretion.
Mode of Action
This compound interacts with its target by inhibiting the H+/K+ ATPase activity in the gastric microsome isolated from the stomach . This inhibition reduces the amount of gastric acid produced and secreted, which can help to prevent and treat gastric ulcers.
Biochemical Pathways
The compound affects the biochemical pathway involving the conversion of carbon dioxide and water into carbonic acid by gastric carbonic anhydrase (CA). This carbonic acid immediately dissociates to release hydrogen ions, which are transported across the parietal cell by the H+/K+ ATPase located in the cannalicular membrane . By inhibiting the H+/K+ ATPase, the compound disrupts this pathway and reduces the production of gastric acid.
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production and secretion of gastric acid. This can help to protect the gastric mucosa against chemical and stress-induced ulcers .
properties
IUPAC Name |
3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFBBVASBDIESZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21753-19-5, 24571-53-7 |
Source
|
Record name | NSC263145 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC85420 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85420 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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